5-Methyl-3-(pyrrolidin-3-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(pyrrolidin-3-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the 5-position and a pyrrolidinyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The incorporation of the pyrrolidinyl group enhances the compound’s pharmacological properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(pyrrolidin-3-yl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes or enamines. One common method is the base-promoted [3+2] cycloaddition reaction. For instance, nitrile oxides can be generated in situ from oximes and reacted with alkynes to form the isoxazole ring .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Metal-free synthetic routes are preferred due to their eco-friendly nature. For example, using triethylamine as a base in the cycloaddition reaction can produce the desired isoxazole without the need for toxic metals .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-(pyrrolidin-3-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles with various functional groups.
Scientific Research Applications
5-Methyl-3-(pyrrolidin-3-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(pyrrolidin-3-yl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidinyl group enhances the compound’s binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 3-Methyl-5-(pyrrolidin-3-yl)isoxazole
- 5-Methyl-3-(2-pyrrolidinyl)isoxazole
- 4-Iodo-5-methyl-isoxazole
Comparison: 5-Methyl-3-(pyrrolidin-3-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it may exhibit higher potency or selectivity for certain biological targets. The presence of the pyrrolidinyl group at the 3-position, in particular, enhances its interaction with biological molecules, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-methyl-3-pyrrolidin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-6-4-8(10-11-6)7-2-3-9-5-7/h4,7,9H,2-3,5H2,1H3 |
InChI Key |
PERGRWDBRZNJPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.